molecular formula C9H10FN3O B6267525 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 73778-90-2

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6267525
CAS No.: 73778-90-2
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as AFDM, is a synthetic compound that has been used in a variety of scientific research applications. AFDM is a derivative of benzodiazepine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). AFDM has been studied for its ability to modulate the activity of GABA receptors and its potential therapeutic applications.

Scientific Research Applications

AFDM has been studied for its potential therapeutic applications. It has been used to study the effects of drugs on the 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one system and to investigate the mechanism of action of drugs that interact with this compound receptors. AFDM has also been used to study the effects of drugs on the brain and to investigate the mechanism of action of drugs that interact with the this compound system.

Mechanism of Action

AFDM binds to the 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one receptor, which is a type of ionotropic receptor located in the brain. It binds to the receptor and modulates its activity by increasing the flow of chloride ions through the receptor. This modulates the activity of the neuron and can lead to a variety of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
AFDM has been studied for its effects on the brain and the body. It has been found to have anxiolytic, sedative, and muscle relaxant effects. It has also been found to have anti-convulsant and anti-depressant effects. Additionally, AFDM has been found to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The major advantage of using AFDM in laboratory experiments is that it is a synthetic compound and is therefore easily synthesized and manipulated. Additionally, AFDM is relatively safe to use and does not have any known side effects. However, one limitation of using AFDM in laboratory experiments is that it is not as widely studied as some other compounds and its effects may not be fully understood.

Future Directions

Future research on AFDM could focus on exploring its potential therapeutic applications, including its potential use as an anxiolytic, sedative, and muscle relaxant. Additionally, research could investigate the effects of AFDM on other neurotransmitters and pathways in the brain. Research could also focus on exploring the potential anti-inflammatory and neuroprotective effects of AFDM. Additionally, research could investigate the potential side effects of AFDM and the mechanisms by which it modulates the activity of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one receptors. Finally, research could investigate the potential use of AFDM in combination with other drugs and explore its potential synergistic effects.

Synthesis Methods

AFDM can be synthesized from the reaction of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazole and sodium azide. The reaction is conducted in a solvent such as dimethylformamide (DMF) at a temperature of approximately 70°C. The reaction is then quenched with an aqueous solution of hydrochloric acid and the product is isolated by precipitation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the condensation of 2-amino-4-fluorobenzoic acid with acetone in the presence of sulfuric acid to form 5-amino-6-fluoro-1,3-dimethyl-2-oxo-1,2-dihydro-1H-1,3-benzodiazole-3-carboxylic acid. This intermediate is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": [ "2-amino-4-fluorobenzoic acid", "Acetone", "Sulfuric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzoic acid with acetone in the presence of sulfuric acid to form 5-amino-6-fluoro-1,3-dimethyl-2-oxo-1,2-dihydro-1H-1,3-benzodiazole-3-carboxylic acid.", "Step 2: Reduction of 5-amino-6-fluoro-1,3-dimethyl-2-oxo-1,2-dihydro-1H-1,3-benzodiazole-3-carboxylic acid with sodium borohydride to yield 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one." ] }

73778-90-2

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.